molecular formula C5H12N2O2S B12836872 (R)-N-(Pyrrolidin-3-yl)methanesulfonamide

(R)-N-(Pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B12836872
M. Wt: 164.23 g/mol
InChI Key: NTNHDTQXUCWRCJ-RXMQYKEDSA-N
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Description

®-N-(Pyrrolidin-3-yl)methanesulfonamide is an organic compound with a chiral center, making it an important molecule in the field of stereochemistry. This compound is known for its applications in various scientific research areas, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyrrolidin-3-yl)methanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Pyrrolidin-3-yl)methanesulfonamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyrrolidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-N-(Pyrrolidin-3-yl)methanesulfonamide is used in several scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(Pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • ®-Pyrrolidin-3-ylmethanol
  • ®-3-Pyrrolidinemethanol
  • ®-Pyrrolidine-3-methanol

Uniqueness

®-N-(Pyrrolidin-3-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties compared to other similar compounds. This group enhances its reactivity and makes it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-3-6-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1

InChI Key

NTNHDTQXUCWRCJ-RXMQYKEDSA-N

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCNC1

Canonical SMILES

CS(=O)(=O)NC1CCNC1

Origin of Product

United States

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